molecular formula C19H16F2N2O4 B3009689 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide CAS No. 1396865-57-8

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide

Cat. No.: B3009689
CAS No.: 1396865-57-8
M. Wt: 374.344
InChI Key: YGCLZHXVMOWZOL-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole moiety (a bicyclic aromatic system with two oxygen atoms) linked via a carbonyl group to an azetidine ring (a four-membered heterocycle containing one nitrogen atom). The azetidine’s 3-carboxamide group is further substituted with a 2,4-difluorobenzyl group.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c20-14-3-1-12(15(21)6-14)7-22-18(24)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-6,13H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCLZHXVMOWZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and as a modulator of ATP-binding cassette (ABC) transporters. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H16F2N2O4\text{C}_{18}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_4

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its anticancer activity.

In Vitro Studies

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. Results showed that most derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. For instance:
    • HepG2 : IC50 = 2.38 µM
    • HCT116 : IC50 = 1.54 µM
    • MCF-7 : IC50 = 4.52 µM
      Doxorubicin's IC50 values were 7.46 µM for HepG2 and 8.29 µM for HCT116 .
  • Mechanisms of Action : The compound's anticancer mechanisms were explored through various assays:
    • EGFR Inhibition : It was found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
    • Apoptosis Assessment : Annexin V-FITC assays indicated increased apoptosis in treated cells.
    • Cell Cycle Analysis : Flow cytometry revealed that the compound induced G2/M phase arrest in cancer cells, similar to doxorubicin .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HepG22.38EGFR inhibition, apoptosis induction
HCT1161.54Cell cycle arrest at G2/M phase
MCF-74.52Apoptosis via mitochondrial pathway

Modulation of ABC Transporters

The compound also acts as a modulator of ATP-binding cassette transporters, which are implicated in drug resistance in cancer therapy. Its ability to enhance the efficacy of chemotherapeutic agents by inhibiting these transporters presents a promising avenue for improving treatment outcomes .

Case Study 1: Hep3B Cell Line

In a study involving the Hep3B liver cancer cell line, the compound demonstrated a reduction in α-fetoprotein secretion from 2519.17 ng/ml (untreated) to 1625.8 ng/ml after treatment with the compound. This reduction correlates with its potential to inhibit tumor growth and suggests its utility in liver cancer management .

Case Study 2: Comparative Analysis with Doxorubicin

A comparative analysis highlighted that while doxorubicin is a standard treatment for various cancers, the novel compound showed comparable or superior efficacy in inducing cell cycle arrest and apoptosis in multiple cancer cell lines, indicating its potential as an alternative or adjunct therapy .

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives in developing synthetic antidiabetic drugs. The compound has shown promising results in inhibiting key enzymes involved in glucose metabolism, making it a candidate for further investigation in diabetes management .

Modulation of ATP-Binding Cassette Transporters

Research indicates that derivatives of this compound can act as modulators of ATP-binding cassette (ABC) transporters. These transporters play a crucial role in drug absorption and resistance mechanisms in cancer therapy. The ability to regulate these transporters may lead to enhanced efficacy of chemotherapeutic agents .

Antitumor Activity

Preliminary evaluations have suggested that compounds similar to 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation at micromolar concentrations .

Case Study 1: Antidiabetic Activity

A study conducted on a series of benzodioxole derivatives demonstrated their effectiveness in lowering blood glucose levels in diabetic rat models. The compound was administered at varying doses, showing a dose-dependent response with significant reductions observed at higher concentrations .

Case Study 2: ABC Transporter Modulation

In a study focusing on cystic fibrosis treatment, the compound was evaluated for its ability to enhance the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) by modulating ABC transporters. Results indicated improved chloride ion transport in cell cultures treated with the compound compared to controls .

Activity TypeObserved EffectReference
AntidiabeticSignificant glucose reduction
ABC Transport ModulationEnhanced drug absorption
AntitumorCytotoxicity against cancer cells

Table 2: Synthesis Overview

StepReaction TypeYield (%)
Formation of BenzodioxoleCyclization85
Azetidine Ring FormationNucleophilic Substitution90
Carboxamide FormationAcylation80

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

  • TAK-385 ():
    • Structure : Contains a 2,6-difluorobenzyl group instead of 2,4-difluorobenzyl.
    • Activity : Acts as a GnRH antagonist with reduced cytochrome P450 inhibition compared to other analogs. The 2,6-difluoro substitution may confer distinct steric and electronic effects, altering receptor binding compared to the 2,4-difluoro isomer in the target compound .
  • SR1988 (): Structure: Features a 2,4-difluorobenzyl group attached to an indole-carboxamide scaffold. Activity: A non-acid PPARγ partial agonist.

Analogues with Benzo[d][1,3]dioxole-5-carbonyl Moieties

  • N-Phenylbenzo[d][1,3]dioxole-5-carboxamide ():
    • Structure : Simplifies the target compound by replacing the azetidine-3-carboxamide and 2,4-difluorobenzyl group with a phenyl ring.
    • Implications : The absence of the azetidine and fluorinated benzyl groups likely reduces conformational rigidity and target selectivity, highlighting the importance of these moieties in the parent compound .
  • Anti-Trypanosomal Agent (Compound 18, ): Structure: Retains the benzo[d][1,3]dioxole-5-carboxamide core but substitutes the azetidine with a hexyloxy-guanidino group. Activity: Demonstrates selective anti-trypanosomal activity. The hydrophobic hexyl chain may enhance membrane penetration, contrasting with the azetidine’s compact structure in the target compound .

Analogues with Azetidine-3-carboxamide Cores

  • 1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide (–14):
    • Structure : Shares the azetidine-3-carboxamide and benzo[d][1,3]dioxole-5-carbonyl groups but replaces the 2,4-difluorobenzyl with a tert-butyl-isoxazole group.
    • Implications : The tert-butyl group increases steric bulk and lipophilicity, which may alter pharmacokinetic properties such as solubility and metabolic stability compared to the fluorinated benzyl substituent .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₁₉H₁₇F₂N₃O₄* 397.36* 2,4-Difluorobenzyl, azetidine Unknown (structural analog)
TAK-385 () C₂₄H₂₂F₂N₆O₄S 552.53 2,6-Difluorobenzyl, thienopyrimidine GnRH antagonist
SR1988 () C₂₅H₂₃F₂N₃O 431.47 2,4-Difluorobenzyl, indole PPARγ partial agonist
Anti-Trypanosomal Agent () C₂₂H₂₈N₄O₃ 384.48 Hexyloxy-guanidino Anti-trypanosomal

*Calculated based on structural analysis.

Q & A

Basic Question

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., benzodioxole aromatic protons at δ 6.8–7.2 ppm; azetidine CH2 signals at δ 3.5–4.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and HRMS for molecular ion validation (expected [M+H]+ ≈ 415.12) .
  • Elemental analysis : Carbon/nitrogen ratios to confirm stoichiometry (theoretical: C 60.58%, H 4.36%, N 6.74%) .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Advanced Question

  • Scaffold modulation : Replace the azetidine ring with pyrrolidine or piperidine to assess conformational effects on binding .
  • Substituent variation : Synthesize analogs with alternative fluorobenzyl groups (e.g., 3,5-difluoro vs. 2,4-difluoro) to map steric and electronic interactions .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., benzodioxole carbonyl interactions with catalytic lysine residues) .

What experimental strategies mitigate instability of the benzodioxole moiety during storage?

Basic Question

  • Storage conditions : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions to inhibit radical-mediated degradation .
  • Degradation monitoring : Regular HPLC analysis (e.g., monthly) to track formation of benzoic acid derivatives .

How can in silico methods predict binding modes of this compound with DENV NS5 RdRp?

Advanced Question

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into the DENV NS5 RdRp active site (PDB: 5ZQK). Prioritize poses where the benzodioxole group occupies the hydrophobic pocket near Val433 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) and identify key residues (e.g., Ser710, Asp667) for mutagenesis studies .
  • Free energy calculations : Apply MM-GBSA to estimate ΔGbind and rank analogs .

What are the limitations of current cytotoxicity assays for this compound, and how can they be addressed?

Advanced Question

  • False positives : Address mitochondrial toxicity (common with lipophilic benzyl groups) using Seahorse assays to measure OCR/ECAR .
  • Cell line specificity : Test across multiple lines (e.g., HEK293, HepG2) and include primary cells to assess tissue-dependent effects .
  • Metabolite interference : Use LC-MS to differentiate parent compound effects from metabolites .

How can researchers validate the role of the 2,4-difluorobenzyl group in target binding?

Advanced Question

  • Isothermal titration calorimetry (ITC) : Compare binding thermodynamics of the parent compound vs. des-fluoro analogs to quantify fluorobenzyl contributions (ΔΔG ≈ 1–2 kcal/mol expected) .
  • X-ray crystallography : Co-crystallize with DENV NS5 RdRp to visualize fluorine interactions (e.g., C-F⋯H bonds with Tyr445) .
  • Alanine scanning : Mutate residues proximal to the fluorobenzyl group (e.g., Phe439Ala) to disrupt binding .

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